molecular formula C15H13BrO3 B2428790 Methyl 5-(benzyloxy)-2-bromobenzoate CAS No. 431052-32-3

Methyl 5-(benzyloxy)-2-bromobenzoate

Cat. No.: B2428790
CAS No.: 431052-32-3
M. Wt: 321.17
InChI Key: KLDGAVFZSVMKKB-UHFFFAOYSA-N
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Description

Methyl 5-(benzyloxy)-2-bromobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzyloxy group and a bromine atom attached to a benzoate ester

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with enzymes like uridine phosphorylase . This enzyme plays a crucial role in the pyrimidine salvage pathway, which is essential for nucleotide synthesis.

Mode of Action

It’s worth noting that benzyloxy compounds often undergo reactions involving the cleavage of the carbon-oxygen bond, leading to the formation of benzyl radicals . These radicals can then participate in various biochemical reactions, potentially altering the function of their targets.

Biochemical Pathways

Benzyloxy compounds are known to be involved in various biochemical pathways, including the suzuki–miyaura cross-coupling reaction . This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction, which is crucial in organic synthesis.

Pharmacokinetics

Similar compounds have been shown to have varying degrees of absorption and distribution within the body . The metabolism and excretion of these compounds can also vary, potentially affecting their bioavailability and therapeutic efficacy.

Result of Action

The generation of benzyl radicals could potentially lead to various cellular effects, depending on the specific targets and pathways involved .

Action Environment

The action, efficacy, and stability of Methyl 5-(benzyloxy)-2-bromobenzoate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, in which similar compounds are involved, is known to be influenced by factors such as temperature, pH, and the presence of a catalyst .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(benzyloxy)-2-bromobenzoate typically involves the esterification of 5-(benzyloxy)-2-bromobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(benzyloxy)-2-bromobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of 5-(benzyloxy)-2-aminobenzoate or 5-(benzyloxy)-2-thiobenzoate.

    Oxidation: Formation of 5-(benzyloxy)-2-bromobenzaldehyde or 5-(benzyloxy)-2-bromobenzoic acid.

    Reduction: Formation of 5-(benzyloxy)-2-bromobenzyl alcohol.

Scientific Research Applications

Methyl 5-(benzyloxy)-2-bromobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of drugs with potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate: Similar structure but with an additional bromoacetyl group.

    Methyl 5-(benzyloxy)-2-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 5-(benzyloxy)-2-fluorobenzoate: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

Methyl 5-(benzyloxy)-2-bromobenzoate is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with chlorine or fluorine. This can result in different reactivity and binding properties, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

methyl 2-bromo-5-phenylmethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrO3/c1-18-15(17)13-9-12(7-8-14(13)16)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDGAVFZSVMKKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)OCC2=CC=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 2-Bromo-5-hydroxy-benzoic acid methyl ester (80 g, 347 mmol) and K2CO3 (71.9 g, 520 mmol) in DMF (800 mL) was added BnBr (500 g, 416.2 mmol) at RT. The mixture was stirred at RT under N2 for 5 hr. The reaction mixture was diluted with H2O (500 mL) and extracted with ethyl acetate (100 mL*3). The organic phase was washed with saturated sodium bicarbonate solution 500 mL, dried over Na2SO4. After concentration, the crude product was purified by silica gel chromatography eluted with PE:EA=4:1 to give title product (100 g, 90% yield) as an off-white solid.
Quantity
80 g
Type
reactant
Reaction Step One
Name
Quantity
71.9 g
Type
reactant
Reaction Step One
Name
Quantity
500 g
Type
reactant
Reaction Step One
Name
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Yield
90%

Synthesis routes and methods II

Procedure details

A mixture of methyl-2-bromo-5-hydroxybenzoate (1.0 g, 4.33 mmol), benzyl bromide (0.62 mL, 5.19 mmol), and K2CO3 (780 mg, 5.63 mmol) in anhydrous DMF (8 mL) was stirred at room temperature for 21 h under nitrogen atmosphere. The mixture was poured into equal volumes of water and EtOAc (1:1, 20 mL), then the layers were separated. The aqueous layer was further extracted with equal volume of EtOAc before the organic layers were combined and dried over anhydrous Na2SO4 and filtered. The solvent was removed under reduced pressure. The residue was purified by silica gel column using Combiflash to give methyl 5-(benzyloxy)-2-bromobenzoate (1.39 g, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.62 mL
Type
reactant
Reaction Step One
Name
Quantity
780 mg
Type
reactant
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Two

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